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2,5-Dimethylpyrazine - 123-32-0

2,5-Dimethylpyrazine

Catalog Number: EVT-505373
CAS Number: 123-32-0
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dimethylpyrazine belongs to the class of alkylpyrazines, nitrogen-containing heterocyclic aromatic compounds. [, , ] It is a natural product found in various sources, including roasted coffee, cooked meat, nuts, potato chips, and fermented foods like cocoa beans and soy sauce. [, , , , , ] In scientific research, 2,5-dimethylpyrazine serves as a ligand in coordination chemistry, a model compound for studying the Maillard reaction, and a subject for investigating biological activities.

2,5-Dimethylpyrazine 1,4-dioxide

Compound Description: 2,5-Dimethylpyrazine 1,4-dioxide is an oxidized derivative of 2,5-dimethylpyrazine. It is characterized by the presence of two oxygen atoms double-bonded to the nitrogen atoms in the pyrazine ring. The compound exhibits π–π interactions between neighboring molecules and participates in C—H⋯O hydrogen-bonding interactions, forming two-dimensional layers within its crystal structure [].

2,3-Dimethylpyrazine

Compound Description: 2,3-Dimethylpyrazine is a positional isomer of 2,5-dimethylpyrazine, differing in the location of the methyl substituents on the pyrazine ring. Studies suggest that 2,3-dimethylpyrazine, alongside 2,3,5-trimethylpyrazine, can be transformed by 2,5-dimethylpyrazine-induced cells of certain bacterial strains [].

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine is a trimethylated derivative of pyrazine. Research indicates its presence in fermented cocoa beans and suggests a potential correlation with the growth of Bacillus species during fermentation []. Additionally, 2,3,5-trimethylpyrazine can be transformed by 2,5-dimethylpyrazine-induced bacterial cells, highlighting its connection to 2,5-dimethylpyrazine metabolic pathways [].

2,3,5,6-Tetramethylpyrazine (TTMP)

Compound Description: 2,3,5,6-Tetramethylpyrazine is a fully methylated pyrazine derivative. It is known for its pharmacological activities, including effects on vascular smooth muscles and platelet aggregation []. Studies have investigated the synthesis mechanisms of TTMP by microorganisms, providing a comparative basis for understanding 2,5-dimethylpyrazine synthesis [].

3-Ethyl-2,5-Dimethylpyrazine

Compound Description: 3-Ethyl-2,5-Dimethylpyrazine is a derivative of 2,5-dimethylpyrazine with an ethyl group at the 3-position. This compound has been identified as a significant contributor to the aroma profile of fermented soya beans, alongside 2,5-dimethylpyrazine and other volatile compounds [].

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Compound Description: Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide used for encapsulating flavor compounds. It forms nanocapsules with 2,5-dimethylpyrazine, enhancing its stability and controlled release in food applications [].

L-Threonine

Compound Description: L-Threonine is an essential amino acid. Research has identified L-threonine as the starting substrate in a novel biosynthetic pathway for 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis [].

L-2-Amino-acetoacetate

Compound Description: L-2-Amino-acetoacetate is an unstable intermediate formed during the biosynthesis of 2,5-dimethylpyrazine from L-threonine. It undergoes decarboxylation to form aminoacetone, ultimately leading to 2,5-dimethylpyrazine through a series of spontaneous reactions [].

Aminoacetone

Compound Description: Aminoacetone is an intermediate in the biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine. It is formed by the decarboxylation of L-2-amino-acetoacetate and spontaneously converts to 2,5-dimethylpyrazine through a pH-dependent reaction [].

3,6-Dihydro-2,5-Dimethylpyrazine

Compound Description: 3,6-Dihydro-2,5-Dimethylpyrazine is a proposed intermediate in the spontaneous conversion of aminoacetone to 2,5-dimethylpyrazine [].

Source and Classification

2,5-Dimethylpyrazine can be sourced from both natural and synthetic processes. It is typically produced during the Maillard reaction, which occurs when amino acids react with reducing sugars during cooking or roasting processes. This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,5-dimethylpyrazine can be achieved through various methods:

  1. Conventional Synthesis: Traditionally, it has been synthesized via the cyclization of aminoacetone. This method has been improved by using ammonium persulfate as an oxidizing agent instead of mercury compounds, enhancing safety and efficiency .
  2. Catalytic Methods: Recent advancements include the use of catalysts for improved yields. For instance, a catalyst containing nickel oxide, copper oxide, aluminum oxide, and zinc oxide has been developed for gas-solid catalytic synthesis from isopropanol . The process involves heating the catalyst and passing reactants through it to produce 2,5-dimethylpyrazine with yields exceeding 86% .
  3. Chemoenzymatic Synthesis: Another innovative approach involves using enzymes to facilitate the synthesis from L-threonine through a series of reactions involving aminoacetone and acetaldehyde . This method showcases the potential for biotechnological applications in producing flavor compounds.

Technical Details

The synthesis often requires controlled conditions such as inert atmospheres to prevent unwanted reactions and maximize yield. Reaction temperatures typically range from 240 °C to 350 °C depending on the method used .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,5-dimethylpyrazine features a pyrazine ring with two methyl groups at the 2 and 5 positions:

  • Molecular Formula: C7H10N2C_7H_{10}N_2
  • Molecular Weight: Approximately 138.17 g/mol
  • Structural Representation:
\text{Structure }\quad \text{ CH}_3\text{ N C C text C}=N(CH}_3\text{ }

This structure contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Reactions Involving 2,5-Dimethylpyrazine

2,5-Dimethylpyrazine can undergo various chemical reactions typical for heterocyclic compounds:

  1. Hydrogenation/Dehydrogenation: It can be converted into piperazine derivatives through iridium-catalyzed hydrogenation processes, which are significant for hydrogen storage applications .
  2. Oxidation Reactions: The compound can also be oxidized to form other derivatives that may have different biological activities or flavor profiles.

Technical Details

The reactions often require specific catalysts to enhance selectivity and yield, especially in industrial applications where efficiency is critical.

Mechanism of Action

The mechanism by which 2,5-dimethylpyrazine exerts its effects—particularly in flavor development—often involves its interaction with taste receptors. The compound's structure allows it to bind effectively to certain receptors on taste buds, eliciting responses associated with roasted or nutty flavors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or pale yellow oil
  • Boiling Point: Approximately 130 °C
  • Melting Point: Not well-defined due to volatility
  • Solubility: Soluble in organic solvents like ethanol but less so in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in electrophilic substitution reactions typical for aromatic compounds.

Relevant data indicate that physical properties can vary based on synthesis methods and purity levels.

Applications

Scientific Uses

2,5-Dimethylpyrazine finds extensive applications in several fields:

  1. Flavoring Agent: Widely used in food products for its roasted nutty flavor.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Utilized in studies related to flavor chemistry and food science.
  4. Biochemical Studies: Investigated for its potential roles in metabolic pathways involving amino acids.

Properties

CAS Number

123-32-0

Product Name

2,5-Dimethylpyrazine

IUPAC Name

2,5-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3

InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2,5-dimethylpyrazine
2,5-DMP
2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=C(C=N1)C

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